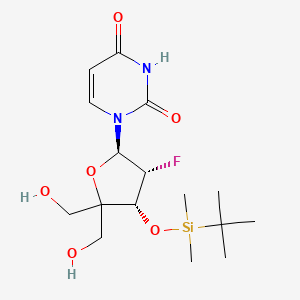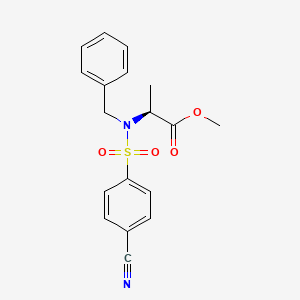
2,4-Dimethylpentan-1-amine
Vue d'ensemble
Description
2,4-Dimethylpentan-1-amine is an organic compound with the molecular formula C7H17N . It is a derivative of pentane, where two methyl groups are attached at the 2nd and 4th carbon atoms, and an amine group is attached at the 1st carbon atom .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpentan-1-amine includes a total of 24 bonds. There are 7 non-H bonds, 3 rotatable bonds, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
2,4-Dimethylpentan-1-amine is a liquid at room temperature . Its molecular weight is approximately 115.22 g/mol .Applications De Recherche Scientifique
Role in Insulin Secretion and Glucose Disposal
2,4-Dimethylpentan-1-amine has been explored for its potential effects on insulin secretion and glucose disposal. Studies on glucagon-like peptide-1 (GLP-1) and its analogues suggest that certain amines may enhance the glucose-induced secretion of insulin from pancreatic beta cells, increase insulin expression, inhibit beta-cell apoptosis, and promote beta-cell neogenesis. These actions collectively contribute to improved blood sugar control, highlighting the potential application of amines in treating type 2 diabetes (Donnelly, 2012).
Environmental Monitoring and Food Safety
Research has identified the importance of analyzing biogenic amines in foods due to their role as indicators of food freshness and spoilage. Techniques such as high-performance liquid chromatography (HPLC) have been developed for the quantitative determination of biogenic amines, showcasing the relevance of amines in maintaining food safety and quality (Önal, 2007).
Medical Applications: Tissue Protection and Immunity
Dimethyltryptamine (DMT), a compound structurally related to 2,4-Dimethylpentan-1-amine, has been studied for its role in tissue protection, regeneration, and immunity. DMT's interaction with sigma-1 receptors suggests potential biological functions beyond its psychotropic effects, including cellular protective mechanisms that could be leveraged for medical therapies (Frecska et al., 2013).
Advanced Oxidation Processes for Environmental Remediation
Amines, including 2,4-Dimethylpentan-1-amine, are subjects of advanced oxidation processes aimed at degrading nitrogen-containing hazardous compounds. These processes are effective in mineralizing amines and improving the efficacy of treatment schemes for contaminated water, underscoring the environmental significance of understanding and managing amine-related compounds (Bhat & Gogate, 2021).
Analytical Chemistry and Material Science
Amine-functionalized materials, including metal–organic frameworks (MOFs), have been developed for their strong interaction with carbon dioxide, highlighting the utility of amines in CO2 capture technologies. The synthesis and applications of amine-functionalized MOFs demonstrate the broad potential of amines in catalysis and environmental applications (Lin, Kong, & Chen, 2016).
Safety and Hazards
Orientations Futures
A compound named (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211), which is structurally similar to 2,4-Dimethylpentan-1-amine, is currently in phase II clinical trials for the treatment of neuropathic pain . This suggests potential future directions for the use of 2,4-Dimethylpentan-1-amine and related compounds in medical applications.
Propriétés
IUPAC Name |
2,4-dimethylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)4-7(3)5-8/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCUUONOAFHEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597166 | |
| Record name | 2,4-Dimethylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpentan-1-amine | |
CAS RN |
146845-08-1 | |
| Record name | 2,4-Dimethylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-1-phenylpyrrolidin-2-one](/img/structure/B1652471.png)


![N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}furan-3-carboxamide](/img/structure/B1652477.png)



![2-({[4-(2-fluorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide](/img/structure/B1652487.png)
![6-Thia-2-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B1652488.png)
![4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid](/img/structure/B1652489.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[(2-phenyl-1H-imidazol-4-yl)methyl]-](/img/structure/B1652490.png)
![5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one hcl](/img/structure/B1652492.png)
